molecular formula C23H22N6O B3005054 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide CAS No. 1171201-15-2

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide

Número de catálogo: B3005054
Número CAS: 1171201-15-2
Peso molecular: 398.47
Clave InChI: FSZKODYYQIQQOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazole ring fused to a pyrimidine moiety, which is further connected to a phenylbutanamide structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine moiety. The final step involves the coupling of the pyrazole-pyrimidine intermediate with the phenylbutanamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide is C20H23F3N6O2S, with a molecular weight of 460.44 g/mol. The compound features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their pharmacological activities. The presence of trifluoromethyl and sulfonamide groups enhances its biological activity and solubility.

Anticancer Activity

Numerous studies have indicated that compounds containing pyrazole and pyrimidine structures exhibit anticancer properties. The inhibition of specific kinases involved in cancer progression is a primary mechanism through which these compounds exert their effects. For example, Janus kinase (JAK) inhibitors are pivotal in treating various cancers by modulating immune responses and inhibiting tumor growth .

Case Study:
A study demonstrated that similar compounds effectively inhibited JAK activity, leading to reduced proliferation of cancer cells in vitro. The results highlighted the potential of this compound as a candidate for further development in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Pyrazole derivatives are often investigated for their ability to inhibit inflammatory pathways, making them suitable for treating conditions such as rheumatoid arthritis and psoriasis .

Research Findings:
In animal models, compounds similar to this compound showed significant reductions in inflammatory markers, suggesting a promising application in anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of pyrazole and pyrimidine derivatives have also been documented. These compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bactericidal effects .

Case Study:
Research indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for developing new antibiotics.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide stands out due to its unique combination of a pyrazole ring, pyrimidine moiety, and phenylbutanamide structure. This arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its mechanism of action, biological efficacy, and potential clinical applications, supported by data tables and case studies.

Structural Overview

The compound's structure can be broken down into key components:

  • Pyrazole Ring : Known for its diverse biological activities.
  • Pyrimidine Moiety : Often associated with nucleic acid interactions.
  • Phenylbutanamide Backbone : Contributes to the compound's stability and bioactivity.

Research indicates that compounds with similar structural motifs often interact with specific biological targets, such as kinases or receptors involved in cell signaling pathways. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

A study highlighted the compound's potential as an anticancer agent. It demonstrated:

  • Inhibition of CDK2 : The compound showed significant inhibitory activity against CDK2, with a KiK_i value indicating high potency (0.005 µM) .
  • Antiproliferative Effects : It exhibited sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127 - 0.560 µM), suggesting broad-spectrum efficacy against different types of cancer .

Apoptosis Induction

Mechanistic studies revealed that the compound induces apoptosis through:

  • Phosphorylation Modulation : It reduces the phosphorylation of retinoblastoma protein at Thr821, a critical step in cell cycle progression.
  • Cell Cycle Arrest : The compound causes arrest in the S and G2/M phases of the cell cycle, leading to increased apoptosis rates in ovarian cancer cells .

Comparative Biological Activity

To contextualize its efficacy, a comparison with related compounds is useful:

Compound NameTargetInhibition Potency (K_i or GI50)Mechanism
This compoundCDK20.005 µM (K_i)Apoptosis induction
5-amino-N-phenyl-1H-pyrazol-4-ylp38 MAPKNot specifiedSelective inhibition via hydrogen bonding
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazoleMycobacterium tuberculosisMIC not specifiedAntitubercular activity

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • CDK Inhibition Study : A recent investigation focused on a series of pyrazole derivatives that included this compound. The study confirmed its role as a potent CDK2 inhibitor and detailed its effects on various cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrazole and pyrimidine rings can significantly enhance biological activity, leading to more effective anticancer agents .
  • Clinical Implications : The compound's ability to induce apoptosis and inhibit critical kinases positions it as a candidate for further development in cancer therapeutics. Ongoing studies are evaluating its pharmacokinetics and toxicity profiles to facilitate transition into clinical trials.

Propiedades

IUPAC Name

4-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)28-20-12-10-19(11-13-20)27-21-16-22(25-17-24-21)29-15-5-14-26-29/h1-3,5-7,10-17H,4,8-9H2,(H,28,30)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKODYYQIQQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.